molecular formula C7H5F2I B3059720 1,3-Difluoro-5-iodo-2-methylbenzene CAS No. 1208074-97-8

1,3-Difluoro-5-iodo-2-methylbenzene

Cat. No. B3059720
CAS RN: 1208074-97-8
M. Wt: 254.02
InChI Key: VTEIBFNEDCDZBL-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-iodo-2-methylbenzene is a chemical compound with the empirical formula C7H5F2I . It has a molecular weight of 254.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1,3-Difluoro-5-iodo-2-methylbenzene is represented by the formula C7H5F2I . This indicates that the compound consists of seven carbon atoms, five hydrogen atoms, two fluorine atoms, and one iodine atom .


Physical And Chemical Properties Analysis

1,3-Difluoro-5-iodo-2-methylbenzene is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided by Sigma-Aldrich .

Scientific Research Applications

Deprotonation and Functionalization

A study by Heiss, Marzi, and Schlosser (2003) demonstrates that 1,3-difluorobenzene and its analogs, including 1,3-difluoro-5-iodo-2-methylbenzene, can undergo deprotonation and subsequent functionalization. This process is crucial in the synthesis of various benzoic acids, an important class of compounds in organic synthesis (Heiss, Marzi, & Schlosser, 2003).

Fluorination of 1,3-Dicarbonyl Compounds

Kitamura, Kuriki, Morshed, and Hori (2011) developed a practical method for the fluorination of 1,3-dicarbonyl compounds using 1,3-difluoro-5-iodo-2-methylbenzene. This method highlights the compound’s role in introducing fluorine atoms into organic molecules, a key step in pharmaceutical and agrochemical synthesis (Kitamura, Kuriki, Morshed, & Hori, 2011).

Generation of Fluorinated Derivatives

Wenk and Sander (2002) reported the generation of fluorinated derivatives from compounds like 1,3-difluoro-5-iodo-2-methylbenzene. They investigated the generation and properties of various fluorinated m-didehydrobenzenes, which are significant in developing new materials and chemical processes (Wenk & Sander, 2002).

Thermochemistry of Halogen-Substituted Methylbenzenes

Verevkin et al. (2015) explored the thermochemical properties of halogen-substituted methylbenzenes, including 1,3-difluoro-5-iodo-2-methylbenzene. Understanding these properties is essential for the safe and efficient use of these compounds in industrial processes (Verevkin et al., 2015).

Regioflexible Substitution

Schlosser and Heiss (2003) demonstrated the regioflexible substitution of 1,3-difluorobenzene, which could be extended to 1,3-difluoro-5-iodo-2-methylbenzene. This flexibility in substitution patterns is crucial for creating diverse chemical structures for various applications (Schlosser & Heiss, 2003).

Mechanism of Action

The mechanism of action for 1,3-Difluoro-5-iodo-2-methylbenzene is not specified in the available sources. This could be due to the compound’s use in early discovery research, where its interactions with other substances are still being explored .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous material or hazardous material causing chronic effects . The safety information pictograms indicate danger . Precautionary statements include P301 + P330 + P331 + P310, which suggest that if swallowed, rinse mouth and do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

1,3-difluoro-5-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEIBFNEDCDZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679272
Record name 1,3-Difluoro-5-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-iodo-2-methylbenzene

CAS RN

1208074-97-8
Record name 1,3-Difluoro-5-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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